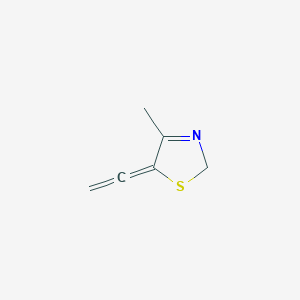

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole

Description

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

CAS No. |

918960-43-7 |

|---|---|

Molecular Formula |

C6H7NS |

Molecular Weight |

125.19 g/mol |

InChI |

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h1,4H2,2H3 |

InChI Key |

HIZMWPKSRRXPGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCSC1=C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be achieved through several methods. One notable method involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization of 1-aza-1,3,4-triene to conjugated 2-aza-1,3,5-triene, followed by deprotonation of the S-methylene fragment and intramolecular cyclization involving the imino group .

Chemical Reactions Analysis

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Cyclodimerization: This compound can undergo [2+2]-cyclodimerization to form highly functionalized 1,3-bis(methylene)cyclobutane.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the delocalization of π-electrons.

Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

Scientific Research Applications

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s ability to undergo cyclodimerization can lead to the formation of biologically active cyclobutane derivatives .

Comparison with Similar Compounds

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:

4,5-Dihydro-2-(methylthio)-thiazole: This compound has a similar structure but contains a methylthio group at the C-2 position.

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate: This derivative has an ethylimino group at the C-2 position and a carboxylate group at the C-5 position.

The uniqueness of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole lies in its ability to undergo [2+2]-cyclodimerization to form highly functionalized cyclobutane derivatives, which have diverse applications in synthetic chemistry and biological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.